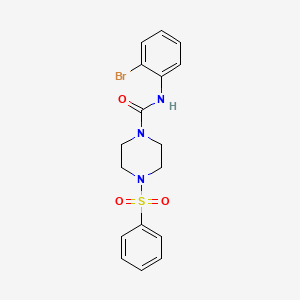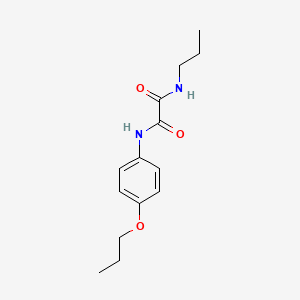![molecular formula C21H24N2O2 B4839172 N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide](/img/structure/B4839172.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide
Descripción general
Descripción
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide, also known as DIPPA, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields.
Mecanismo De Acción
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide acts as a competitive inhibitor of VMAT2, binding to the transporter's substrate binding site and preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This leads to an increase in extracellular levels of these neurotransmitters, which can have various effects on synaptic function and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide are primarily related to its inhibition of VMAT2 and subsequent modulation of monoamine neurotransmitter release. This can lead to changes in synaptic function, behavior, and neurochemistry, depending on the specific neural circuitry and neurotransmitter systems involved.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide in lab experiments are its high potency and selectivity as a VMAT2 inhibitor, as well as its well-established mechanism of action and pharmacological profile. However, there are also several limitations to consider, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide and related compounds, including:
1. Developing new VMAT2 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
2. Investigating the potential therapeutic applications of VMAT2 inhibitors for various neurological and psychiatric disorders.
3. Studying the effects of VMAT2 inhibition on synaptic function and behavior in different neural circuits and animal models.
4. Exploring the role of VMAT2 in neurodegenerative diseases and aging-related cognitive decline.
5. Developing new imaging probes and biomarkers for VMAT2 activity and expression.
Overall, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide is a valuable tool for studying the role of VMAT2 in neurotransmitter release and synaptic function, as well as for developing new therapeutic agents for various neurological and psychiatric disorders. Further research is needed to fully understand its potential applications and limitations.
Aplicaciones Científicas De Investigación
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide has been studied extensively for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. This makes N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide a valuable tool for studying the role of VMAT2 in neurotransmitter release and synaptic function.
In pharmacology, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide has been investigated for its potential use as a therapeutic agent for various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. By inhibiting VMAT2, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide can increase extracellular levels of monoamine neurotransmitters, which may have beneficial effects on these disorders.
In medicinal chemistry, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide has been used as a lead compound for the development of new VMAT2 inhibitors with improved potency and selectivity. This has led to the discovery of several promising compounds, including tetrabenazine, which is currently used clinically for the treatment of Huntington's disease and other movement disorders.
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-3-8-20(24)22-19-11-9-17(10-12-19)21(25)23-14-13-16-6-4-5-7-18(16)15-23/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPFLYPKHJKCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4839092.png)
![1-benzyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4839105.png)

![4-(2,3-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4839117.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4839135.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide](/img/structure/B4839142.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839148.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({2-[(4-ethylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4839152.png)
![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4839158.png)
![N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide](/img/structure/B4839180.png)
![methyl 3-{[(2,6-dimethyl-4-morpholinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4839186.png)
![4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4839193.png)
![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4839204.png)